molecular formula C11H7F3N2O2 B2594515 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid CAS No. 1359735-10-6

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid

Cat. No.: B2594515
CAS No.: 1359735-10-6
M. Wt: 256.184
InChI Key: RJJDCZHRORFZLX-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the imidazole ring can interact with enzymes and proteins involved in various biological processes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for interactions with various biological targets .

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-4-8(7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJDCZHRORFZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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